3-(2,6-difluorophenyl)-3-methylcyclobutan-1-one
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Overview
Description
3-(2,6-Difluorophenyl)-3-methylcyclobutan-1-one is an organic compound characterized by a cyclobutanone ring substituted with a 2,6-difluorophenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-difluorophenyl)-3-methylcyclobutan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6-difluorobenzyl chloride with methylcyclobutanone in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at a temperature of around 0-5°C to ensure the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Difluorophenyl)-3-methylcyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Formation of 3-(2,6-difluorophenyl)-3-methylcyclobutan-1-carboxylic acid.
Reduction: Formation of 3-(2,6-difluorophenyl)-3-methylcyclobutan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2,6-Difluorophenyl)-3-methylcyclobutan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and in studies of reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2,6-difluorophenyl)-3-methylcyclobutan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzyme activity, depending on its structural features and the nature of the target. The pathways involved may include binding to active sites of enzymes or receptors, leading to alterations in their function and subsequent biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(2,6-Difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one: A fluorinated chalcone with nonlinear optical properties.
3-(2,6-Difluorophenyl)-2-(methylthio)quinazolin-4(3H)-one: A quinazoline derivative with potential pharmacological activities.
Uniqueness
3-(2,6-Difluorophenyl)-3-methylcyclobutan-1-one is unique due to its cyclobutanone core, which imparts distinct chemical reactivity and stability. The presence of the 2,6-difluorophenyl group enhances its potential for various applications, making it a valuable compound in both academic and industrial research.
Properties
CAS No. |
2639449-24-2 |
---|---|
Molecular Formula |
C11H10F2O |
Molecular Weight |
196.2 |
Purity |
95 |
Origin of Product |
United States |
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